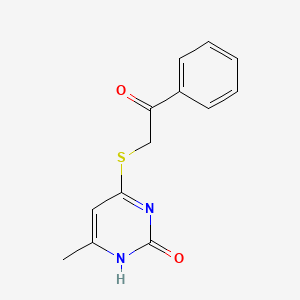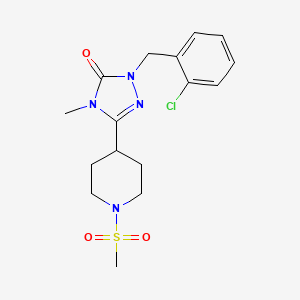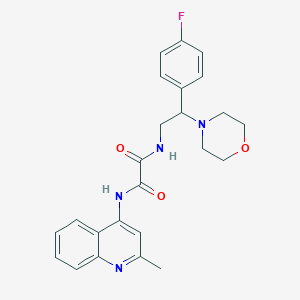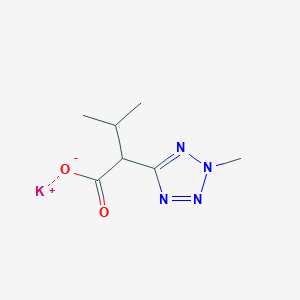
6-methyl-4-phenacylsulfanyl-1H-pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s molecular formula, structure, and other identifiers like CAS number. For example, a similar compound “4(1H)-Pyrimidinone, 6-methyl-” has a molecular weight of 110.1139 .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances, its reactivity, and what products are formed .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and stability. It also includes understanding how these properties influence the compound’s behavior in different environments .Scientific Research Applications
Synthesis and Pharmacological Screening
6-Methyl-4-phenacylsulfanyl-1H-pyrimidin-2-one derivatives have been explored for their potential in the field of medicinal chemistry due to their promising pharmacological properties. A notable study involved the synthesis of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives and their cyclization products, demonstrating significant anticonvulsant activity in rat models. This research indicated a structure-activity relationship that could guide the development of new pharmacological agents (Severina et al., 2019).
Supramolecular Chemistry and Hydrogen Bonding
In the realm of supramolecular chemistry, this compound derivatives have shown potential for creating complex molecular assemblies. A study on ureidopyrimidinones highlighted their strong dimerization capabilities via quadruple hydrogen bonding, indicating their utility in constructing supramolecular structures (Beijer et al., 1998). Similarly, research into crown-containing hydrogen-bonded supramolecular assemblies utilized pyrimidine derivatives to form intricate 2D and 3D networks, showcasing the versatility of these compounds in materials science (Fonari et al., 2004).
Drug Discovery and Design
In drug discovery, the design and identification of selective inhibitors for specific biological targets are crucial. A pyrimidin-2-one derivative, PF-04447943, has been developed as a selective PDE9A inhibitor, showing promise in the treatment of cognitive disorders. This compound's advancement into clinical trials underscores the therapeutic potential of pyrimidin-2-one derivatives in addressing complex diseases (Verhoest et al., 2012).
Anticandidal Agents
Exploring the antimicrobial properties of pyrimidin-2-one derivatives, some studies have synthesized new compounds with potential anticandidal activity. One such study reported on oxadiazole derivatives, highlighting their efficacy against various Candida species, which points to the applicability of these derivatives in combating fungal infections (Kaplancıklı, 2011).
Optical and Electronic Properties
The optical and electronic properties of thiopyrimidine derivatives have been investigated, revealing their potential in nonlinear optics (NLO) fields. Such studies contribute to our understanding of these compounds' electronic behavior, paving the way for their application in optoelectronic devices (Hussain et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-methyl-4-phenacylsulfanyl-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-9-7-12(15-13(17)14-9)18-8-11(16)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCCWDFYKJVUIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49680082 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-methyl 2-(2-((2-(benzylsulfonyl)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2586173.png)

![Ethyl 5-(2-ethoxy-2-oxoethyl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B2586175.png)
![N-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2586177.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2586178.png)
![ethyl 3-[2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2586179.png)


![N-(2,6-Difluorophenyl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2586184.png)
![N-(3,4-dimethoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2586185.png)



